Valeric acid, 5-(p-aminophenoxy)-
Overview
Description
Valeric acid, 5-(p-aminophenoxy)- is a bioactive chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . It is known for its potential applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a valeric acid backbone with a p-aminophenoxy group attached.
Preparation Methods
The synthesis of Valeric acid, 5-(p-aminophenoxy)- typically involves the reaction of valeric acid with p-aminophenol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction mixture is then heated to reflux, and the product is purified through recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Valeric acid, 5-(p-aminophenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Valeric acid, 5-(p-aminophenoxy)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases like Parkinson’s disease.
Medicine: Research has indicated that Valeric acid, 5-(p-aminophenoxy)- may have therapeutic potential due to its bioactive properties.
Mechanism of Action
The mechanism of action of Valeric acid, 5-(p-aminophenoxy)- involves its interaction with various molecular targets and pathways. It has been shown to modulate autophagy pathways, which play a crucial role in the degradation of damaged organelles and proteins. By enhancing autophagy, the compound helps maintain cellular homeostasis and protect against oxidative stress and neuroinflammation .
Additionally, Valeric acid, 5-(p-aminophenoxy)- can inhibit the activation of pro-inflammatory cytokines and reduce the hyperactivation of microglia and astrocytes, thereby preventing neuronal damage. These protective mechanisms make it a promising candidate for the treatment of neurodegenerative diseases .
Comparison with Similar Compounds
Valeric acid, 5-(p-aminophenoxy)- can be compared with other similar compounds, such as:
Valeric acid: A straight-chain alkyl carboxylic acid with similar structural features but lacking the p-aminophenoxy group.
p-Aminophenol: An aromatic amine with a hydroxyl group, which is a key building block in the synthesis of Valeric acid, 5-(p-aminophenoxy)-.
Valeric acid derivatives: Compounds with modifications to the valeric acid backbone, such as the addition of different functional groups or substitutions on the aromatic ring.
The uniqueness of Valeric acid, 5-(p-aminophenoxy)- lies in its combination of the valeric acid backbone with the p-aminophenoxy group, which imparts distinct bioactive properties and potential therapeutic applications.
Properties
IUPAC Name |
5-(4-aminophenoxy)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c12-9-4-6-10(7-5-9)15-8-2-1-3-11(13)14/h4-7H,1-3,8,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMYJYBISLNDGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80146112 | |
Record name | Valeric acid, 5-(p-aminophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80146112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103852-82-0 | |
Record name | Valeric acid, 5-(p-aminophenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103852820 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Valeric acid, 5-(p-aminophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80146112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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